molecular formula C16H15NO4S B2430221 4-Cyclopropyl-2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid CAS No. 2287282-27-1

4-Cyclopropyl-2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid

Cat. No. B2430221
CAS RN: 2287282-27-1
M. Wt: 317.36
InChI Key: NETAQNLXPZYNEQ-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a cyclopropyl group attached to the 4-position of the thiophene ring, and a phenylmethoxycarbonylamino group attached to the 2-position of the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “4-Cyclopropyl-2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid” and similar compounds could involve exploring their potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

4-cyclopropyl-2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-15(19)13-12(11-6-7-11)9-22-14(13)17-16(20)21-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETAQNLXPZYNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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